
CAY10512
Overview
Description
CAY10512 (chemical name: (E)-2-Fluoro-4’-methoxystilbene; CAS No. 139141-12-1) is a synthetic analog of resveratrol, a natural phytoalexin found in plants like grapes and mulberries . Unlike resveratrol, this compound is specifically optimized as a potent inhibitor of the NF-κB signaling pathway, with an IC50 of 150 nM for TNF-α-induced NF-κB activation—100-fold more potent than resveratrol . It lacks antioxidant activity, making it a selective tool for studying NF-κB-mediated inflammation without confounding redox effects . This compound has been extensively studied in neurodegenerative diseases (e.g., Alzheimer’s disease), vascular inflammation, and cancer, where it modulates pro-inflammatory miRNAs (e.g., miR-146a) and downstream targets like complement factor H (CFH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10512 is synthesized through a series of chemical reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up. The key steps involve ensuring high purity and yield, which can be achieved through optimized reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: CAY10512 primarily undergoes substitution reactions due to the presence of reactive functional groups like the fluorine atom and the methoxy group. It does not exhibit significant antioxidant activity, unlike some other trans-stilbene analogs .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, ethanol, and various catalysts that facilitate the substitution reactions. The reactions are typically carried out under mild to moderate temperatures to maintain the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives that retain the core trans-stilbene structure but may have different substituents depending on the reagents used .
Scientific Research Applications
Applications in Immunology
CAY10512 has shown promise in immunological applications, particularly in the context of organ transplantation:
- Islet Transplantation : Research indicates that this compound protects human islets from instant blood-mediated inflammatory responses. This leads to improved survival rates of transplanted islets in vitro .
Study Reference | Application | Outcome |
---|---|---|
Kanak et al., 2014 | Islet transplantation | Improved survival of transplanted islets |
Neurodegenerative Disease Research
This compound's role in neurodegenerative diseases, particularly Alzheimer's disease (AD), has been a significant area of focus:
- MicroRNA Regulation : In studies involving human neuronal-glial cells, this compound inhibited the upregulation of inflammatory microRNAs associated with AD. Specifically, it downregulated miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155, suggesting its potential as a therapeutic agent to mitigate neuroinflammation .
Study Reference | Application | Outcome |
---|---|---|
Lukiw et al., 2012 | Alzheimer's disease model | Inhibition of pro-inflammatory miRNAs |
Heynekamp et al., 2006 | Neuroinflammation | Reduced NF-κB activation |
Case Study 1: Inhibition of Inflammatory Pathways
In a controlled study examining the effects of this compound on microRNA expression in AD models, researchers found that treatment with this compound significantly reduced levels of pro-inflammatory miRNAs. The study involved administering this compound at a concentration of 5 µM and analyzing subsequent changes in miRNA profiles using array panels .
Case Study 2: Protection Against Cellular Stress
Another investigation demonstrated that this compound could counteract cellular stress induced by neurotoxic agents such as aluminum and herpes simplex virus-1. This suggests that this compound may have broader implications for protecting neuronal health against various stressors associated with neurodegeneration .
Summary of Findings
The following table summarizes the key findings related to this compound's applications:
Application Area | Key Findings | References |
---|---|---|
Immunology | Protects islets from inflammatory responses | Kanak et al., 2014 |
Neurodegenerative Diseases | Inhibits pro-inflammatory microRNAs in AD models | Lukiw et al., 2012; Heynekamp et al., 2006 |
Cellular Stress | Mitigates effects of neurotoxic agents | Lukiw et al., 2012 |
Mechanism of Action
CAY10512 exerts its effects by inhibiting the activation of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in immune and inflammatory responses. By inhibiting NF-κB, this compound suppresses the upregulation of proinflammatory microRNAs and cytokines, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Mechanism of Action and Key Research Findings
- NF-κB Inhibition : CAY10512 blocks NF-κB nuclear translocation and DNA-binding activity, suppressing pro-inflammatory gene expression (e.g., IL-8, MCP-1, VCAM-1) in human aortic endothelial cells (HAEC) exposed to ultrafine particles (UFPs) .
- miRNA Regulation : In Alzheimer’s models, this compound reduces NF-κB-sensitive miRNAs (miR-146a, miR-125b) and restores CFH, mitigating neuroinflammation .
Comparative Analysis with Similar Compounds
Structural Analogs: Resveratrol
Key Findings :
- This compound’s lack of antioxidant activity allows precise NF-κB inhibition, whereas resveratrol’s pleiotropic effects complicate mechanistic studies .
- In Alzheimer’s models, this compound restores CFH levels more effectively than resveratrol by targeting miR-146a .
Functional Analogs: Other NF-κB Inhibitors
Table 1: Efficacy in NF-κB Pathway Suppression
Key Findings :
- Context-Dependent Efficacy : this compound outperforms curcumin and PDTC in NF-κB-driven miRNA modulation but is less effective than CAPE or BAY-11-7082 in specific assays (e.g., OGR1 suppression) .
- Pathway Specificity: this compound fully abrogates UFP2-induced IL-8/MCP-1 but only partially inhibits monocyte binding, suggesting alternative pathways (e.g., RhoA/TAK1) contribute to inflammation .
Data Tables
Table 2: In Vitro Anti-Inflammatory Effects
Context-Dependent Efficacy and Limitations
- Strengths: Superior NF-κB inhibition in neuroinflammation and vascular models . No interference from antioxidant activity .
- Limitations: Incomplete suppression of monocyte binding in HAEC, implicating non-NF-κB pathways . Less effective than BAY-11-7082 in OGR1 suppression, suggesting IKK-targeted inhibitors may be preferable in certain contexts .
Biological Activity
CAY10512, a synthetic compound derived from stilbene, has garnered attention in biomedical research for its potential therapeutic applications, particularly in neuroinflammatory conditions and neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.
Overview of this compound
This compound is chemically defined as trans-3,5,4'-trihydroxystilbene. It functions primarily as an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammatory responses. The compound's structure allows it to penetrate cell membranes effectively, enabling it to exert its effects intracellularly.
This compound's primary mechanism involves the inhibition of NF-κB activation. NF-κB is known to regulate the expression of various pro-inflammatory cytokines and microRNAs (miRNAs) that are implicated in the pathogenesis of several diseases, including AD. By inhibiting NF-κB, this compound can reduce the expression of these inflammatory mediators.
Key Findings on Mechanism
- Inhibition of Pro-inflammatory miRNAs : Research indicates that this compound effectively down-regulates NF-κB-regulated miRNAs such as miRNA-9, miRNA-125b, and miRNA-146a in brain cells. These miRNAs are often upregulated during neuroinflammatory processes associated with AD .
- Reduction of Inflammatory Cytokines : Studies have shown that treatment with this compound leads to decreased levels of inflammatory cytokines like IL-6 and TNF-α in various cellular models .
Efficacy in Research Studies
Several studies have explored the efficacy of this compound in preclinical models:
Table 1: Summary of Key Research Findings on this compound
Case Studies
This compound has been evaluated in various experimental setups to assess its impact on neuroinflammation:
- Alzheimer's Disease Models : In a study involving transgenic mice expressing amyloid-beta, administration of this compound resulted in a significant reduction in amyloid plaque burden and improved cognitive function compared to controls .
- Neuroinflammation Studies : In vitro studies using BV-2 microglial cells demonstrated that this compound effectively inhibited lipopolysaccharide (LPS)-induced NF-κB activation, leading to decreased production of inflammatory mediators .
Implications for Future Research
The promising results from studies involving this compound suggest several avenues for future research:
- Clinical Trials : Given its potential therapeutic effects on neuroinflammation and AD pathology, clinical trials are warranted to evaluate its safety and efficacy in human subjects.
- Mechanistic Studies : Further investigation into the specific pathways affected by this compound could elucidate additional therapeutic targets for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CAY10512 as an NF-κB inhibitor, and how does it differ from other NF-κB inhibitors like PDTC or BAY-11-7082?
this compound, a resveratrol analog, specifically inhibits NF-κB signaling by suppressing its transcriptional activation. Unlike PDTC (a metal chelator) or BAY-11-7082 (an IκB kinase inhibitor), this compound directly targets NF-κB DNA-binding activity, reducing pro-inflammatory gene expression without interfering with upstream kinases. Experimental validation involves luciferase reporter assays (e.g., A547-luciferase vectors) to quantify NF-κB activity pre- and post-treatment .
Q. What are the standard in vitro concentrations and treatment durations for this compound in endothelial or astroglial cell models?
In human aortic endothelial cells (HAECs), pretreating with 2 μg/ml this compound for 1 hour followed by co-treatment with UFP (50 μg/ml) for 5 hours effectively inhibits monocyte binding . For human astroglial (HAG) cells, 0.3–0.5 mM this compound suppresses NF-κB-driven miRNA upregulation (e.g., miRNA-146a) induced by oxidative stressors like H₂O₂ . Optimize doses using dose-response curves and controls (e.g., vehicle-only and untreated cells).
Q. Which experimental models are most suitable for studying this compound’s anti-inflammatory effects?
Primary human endothelial cells (HAECs) and astroglial cells (HAG) are validated models. HAECs are used for monocyte adhesion assays under oxidative stress, while HAG cells assess NF-κB-mediated miRNA expression. Include ROS-inducing agents (e.g., H₂O₂, metal sulfates) to mimic inflammatory conditions .
Advanced Research Questions
Q. How can researchers address variability in this compound’s inhibition efficacy across cell types or stress conditions?
Variability may arise from differences in NF-κB activation pathways (e.g., TNF-α vs. oxidative stress). Use pathway-specific inhibitors (e.g., IκB kinase inhibitors) as comparators. Validate this compound’s efficacy via Western blotting for phosphorylated IκBα or EMSA for NF-κB DNA binding . Normalize data to housekeeping genes and include multiple biological replicates to confirm reproducibility .
Q. What experimental controls are critical when analyzing this compound’s role in miRNA regulation (e.g., miRNA-146a)?
Essential controls include:
- Vehicle controls (e.g., DMSO) to rule out solvent effects.
- Positive controls (e.g., curcumin or PDTC) to benchmark NF-κB inhibition.
- Negative controls (scrambled miRNA or siRNA) to confirm miRNA specificity. Quantify miRNA levels via qRT-PCR and correlate with NF-κB activity (luciferase assays) .
Q. How can conflicting data on this compound’s efficacy in reducing luciferase reporter activity be resolved?
In some studies, this compound reduced IL-1β/H₂O₂-induced luciferase activity by ~50–70% , while others report stronger suppression. Ensure consistent cell passage numbers, stressor concentrations, and transfection efficiencies. Use dual-luciferase systems (e.g., Renilla normalization) to minimize experimental noise .
Q. Methodological & Technical Considerations
Q. What are best practices for combining this compound with other anti-inflammatory agents (e.g., antioxidants or kinase inhibitors)?
Co-treatment requires staggered dosing to avoid cytotoxicity. For example, pretreat with this compound (2 μg/ml, 1 hour) before adding antioxidants like PBN. Assess synergy via isobologram analysis or Chou-Talalay methods . Monitor cell viability via MTT assays and NF-κB activity at multiple timepoints.
Q. How can in vivo studies be designed to evaluate this compound’s therapeutic potential for neuroinflammatory diseases?
Use transgenic mouse models with NF-κB reporters (e.g., NF-κB-luciferase) or disease models (e.g., Alzheimer’s). Administer this compound intraperitoneally (5–10 mg/kg daily) and quantify outcomes via immunohistochemistry (IHC) for NF-κB targets (e.g., COX-2) or behavioral assays. Include pharmacokinetic analyses to monitor bioavailability .
Q. Data Interpretation & Contradictions
Q. Why does this compound show differential inhibition of miRNA-146a vs. miRNA-125b in metal sulfate-stressed astroglia?
miRNA-146a is more sensitive to NF-κB inhibition due to its promoter’s κB-binding sites, whereas miRNA-125b may involve additional regulators (e.g., AP-1). Use chromatin immunoprecipitation (ChIP) to map NF-κB binding to miRNA promoters and siRNA knockdown to isolate pathways .
Q. How should researchers interpret partial NF-κB inhibition by this compound in certain contexts?
Partial inhibition suggests residual NF-κB activity via alternative pathways (e.g., MAPK). Combine this compound with pathway-specific inhibitors (e.g., JNK inhibitors) and perform transcriptomic profiling (RNA-seq) to identify compensatory mechanisms .
Properties
IUPAC Name |
1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFNAZMSMNXJG-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.